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Compound of Interest

Compound Name: ML133 hydrochloride

Cat. No.: B1147263 Get Quote

For researchers, scientists, and drug development professionals, the selection of a potent and

selective Kir channel blocker is paramount for elucidating the physiological roles of these

channels and for the development of novel therapeutics. This guide provides a detailed

comparison of two widely used Kir channel inhibitors, the small molecule ML133
hydrochloride and the peptide-based tertiapin-Q, focusing on their selectivity profiles,

mechanisms of action, and the experimental methodologies used for their characterization.

At a Glance: Key Differences
Feature ML133 Hydrochloride Tertiapin-Q

Molecular Type Small molecule
Peptide (synthetic derivative of

bee venom toxin)

Primary Targets Kir2.x channels
Kir1.1 (ROMK) and Kir3.x

(GIRK) channels

Potency
Micromolar to nanomolar

range (pH-dependent)
Nanomolar range

Selectivity
Selective for Kir2.x family over

other Kir channels

High affinity for Kir1.1 and

Kir3.1/3.4, but also blocks BK

channels

Mode of Action State-dependent pore blocker Pore blocker
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In-Depth Selectivity Profiles
The differential selectivity of ML133 hydrochloride and tertiapin-Q is a critical factor in their

application. ML133 is a valuable tool for studying the Kir2.x channel family, while tertiapin-Q is

more suited for investigating Kir1.1 and Kir3.x channels.

ML133 Hydrochloride: A Selective Kir2.x Blocker
ML133 hydrochloride has been identified as a potent and selective inhibitor of the Kir2.x

family of inwardly rectifying potassium channels.[1][2][3] Its potency is notably pH-dependent,

with higher efficacy observed at more alkaline pH.[1][2][3][4]

Table 1: Inhibitory Activity of ML133 Hydrochloride against various Kir channels.

Kir Channel Subtype IC50 (at pH 7.4) Reference

mKir2.1 1.8 µM

hKir2.2 2.9 µM

hKir2.3 4.0 µM

hKir2.6 2.8 µM

rKir1.1 (ROMK) > 300 µM

rKir4.1 76 µM

hKir7.1 33 µM

Note: The IC50 for ML133 against Kir2.1 improves to 290 nM at pH 8.5.[1][2][4]

Tertiapin-Q: A High-Affinity Blocker of Kir1.1 and Kir3.x
Channels
Tertiapin-Q, a stable derivative of the bee venom toxin tertiapin, is a high-affinity blocker of

Kir1.1 (ROMK) and G-protein-coupled inwardly rectifying potassium (GIRK) channels, which

are composed of Kir3.x subunits.[5][6][7][8] It is important to note that tertiapin-Q also exhibits

inhibitory activity against BK-type (large conductance Ca2+-activated K+) channels.[7][9][10]
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Table 2: Inhibitory Activity of Tertiapin-Q against various Kir channels.

Kir Channel Subtype Ki or Kd Reference

Kir1.1 (ROMK1) 1.3 nM (Ki) [5][9]

Kir3.1/3.4 (GIRK1/4) 13.3 nM (Ki) [5][9]

Kir3.1/3.2 (GIRK1/2) ~270 nM (Kd) [7]

Kir2.1 Low affinity [5]

Experimental Protocols
The characterization of ML133 hydrochloride and tertiapin-Q has been achieved through a

combination of high-throughput screening and detailed electrophysiological techniques.

High-Throughput Screening for ML133 Discovery
The initial identification of ML133 as a Kir2.1 inhibitor was accomplished through a high-

throughput screen of a large small-molecule library.[1][11]

Experimental Workflow for HTS:

Cell Line: A human embryonic kidney (HEK293) cell line stably expressing the Kir2.1 channel

was used.

Assay Principle: A thallium (Tl+) flux assay was employed as a surrogate for potassium ion

movement.[11][12] The assay utilizes a Tl+-sensitive fluorescent dye (e.g., FluxOR) that

increases in fluorescence upon Tl+ entry into the cells through open Kir channels.

Procedure:

Cells are plated in multi-well plates (e.g., 384-well).

Cells are loaded with the Tl+-sensitive fluorescent dye.

Test compounds (like ML133) are added to the wells.
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A stimulus buffer containing Tl+ is added to initiate ion flux.

The change in fluorescence is measured over time using a kinetic imaging plate reader. A

decrease in the fluorescence signal in the presence of a compound indicates inhibition of

the Kir channel.

Counterscreens: To ensure selectivity, confirmed active compounds are tested against

parental HEK293 cells lacking the Kir channel of interest and against other ion channels

(e.g., hERG) to identify off-target effects.[11]

Electrophysiological Characterization
Following initial identification, the potency and selectivity of both ML133 and tertiapin-Q were

further characterized using manual and automated patch-clamp electrophysiology, as well as

two-electrode voltage-clamp (TEVC) techniques.

Manual Patch-Clamp Electrophysiology (for ML133):

Cell Preparation: HEK293 cells expressing the specific Kir channel subtype of interest are

cultured on coverslips.

Recording Configuration: Whole-cell patch-clamp recordings are performed. A glass

micropipette filled with an appropriate intracellular solution forms a high-resistance seal with

the cell membrane. The membrane patch is then ruptured to allow electrical access to the

cell's interior.

Voltage Protocol: A series of voltage steps are applied to the cell to elicit inward and outward

currents through the Kir channels.

Drug Application: ML133 hydrochloride is applied to the cells via a perfusion system at

various concentrations.

Data Analysis: The inhibitory effect of ML133 is quantified by measuring the reduction in the

Kir channel current at a specific voltage. Dose-response curves are generated to determine

the IC50 value.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes (for Tertiapin-Q):
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Oocyte Preparation:Xenopus laevis oocytes are harvested and injected with cRNA encoding

the Kir channel subunits of interest. The oocytes are then incubated to allow for channel

expression in the plasma membrane.[13][14]

Recording Setup: The oocyte is placed in a recording chamber and impaled with two

microelectrodes, one for voltage clamping and the other for current recording.

Data Acquisition: The membrane potential is clamped at a holding potential, and voltage

steps are applied to evoke Kir channel currents.

Peptide Application: Tertiapin-Q is added to the external bath solution at varying

concentrations.

Analysis: The extent of current block is measured, and the data are fitted to determine the Ki

or Kd value for tertiapin-Q's interaction with the channel.

Visualizing Selectivity
The following diagrams illustrate the distinct selectivity profiles of ML133 hydrochloride and

tertiapin-Q.
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Caption: Comparative selectivity of ML133 and Tertiapin-Q.
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Conclusion
ML133 hydrochloride and tertiapin-Q are both powerful tools for the study of inwardly

rectifying potassium channels, but their distinct properties dictate their optimal applications.

ML133 serves as a selective small-molecule probe for the Kir2.x channel family, with the caveat

of its pH-dependent potency. In contrast, tertiapin-Q is a high-affinity peptide blocker for Kir1.1

and Kir3.x channels, though its cross-reactivity with BK channels must be considered in

experimental design. A thorough understanding of their selectivity profiles and the

methodologies used for their characterization is essential for the accurate interpretation of

experimental results and for advancing our knowledge of Kir channel biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small
molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC
[pmc.ncbi.nlm.nih.gov]

2. medchemexpress.com [medchemexpress.com]

3. Next-generation inward rectifier potassium channel modulators: discovery and molecular
pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

4. selleckchem.com [selleckchem.com]

5. Tertiapin-Q | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]

6. medchemexpress.com [medchemexpress.com]

7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

8. Mechanisms of inward-rectifier K+ channel inhibition by tertiapin-Q - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. selleckchem.com [selleckchem.com]

10. Tertiapin-Q blocks recombinant and native large conductance K+ channels in a use-
dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1147263?utm_src=pdf-body
https://www.benchchem.com/product/b1147263?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3177608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3177608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3177608/
https://www.medchemexpress.com/ml133-hydrochloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8285633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8285633/
https://www.selleckchem.com/products/Ml-133-hcl.html
https://www.tocris.com/products/tertiapin-q_1316
https://www.medchemexpress.com/Tertiapin-Q.html
https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/SMA/08TER001.pdf
https://pubmed.ncbi.nlm.nih.gov/10572004/
https://pubmed.ncbi.nlm.nih.gov/10572004/
https://www.selleckchem.com/products/tertiapin-q.html
https://pubmed.ncbi.nlm.nih.gov/15947038/
https://pubmed.ncbi.nlm.nih.gov/15947038/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH
Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

12. m.youtube.com [m.youtube.com]

13. Structural Determinants Mediating Tertiapin Block of Neuronal Kir3.2 Channels - PMC
[pmc.ncbi.nlm.nih.gov]

14. Frontiers | Discovery, Characterization, and Structure–Activity Relationships of an
Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and
Kir7.1 [frontiersin.org]

To cite this document: BenchChem. [A Comparative Guide to Kir Channel Blockers: ML133
Hydrochloride vs. Tertiapin-Q]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1147263#ml133-hydrochloride-vs-tertiapin-q-for-kir-
channel-selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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